molecular formula C20H20N2O2 B4675593 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide

2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide

Cat. No.: B4675593
M. Wt: 320.4 g/mol
InChI Key: UZXKWIBHDMHSKW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-ethylquinoline-4-carboxamide is a chemical compound based on the quinoline-4-carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. The quinoline-4-carboxamide core is recognized for its diverse biological activities. Notably, this chemical class has been extensively investigated for its potent antiplasmodial properties. Related compounds have demonstrated low nanomolar in vitro efficacy against Plasmodium falciparum , the parasite responsible for the most severe form of malaria, by inhibiting the novel target translation elongation factor 2 (PfEF2), which is essential for protein synthesis . Furthermore, various quinoline-4-carboxamide derivatives exhibit substantial research potential in oncology. Studies show that analogues of this compound can act as DNA intercalating agents, disrupting DNA replication and leading to apoptosis in various cancer cell lines, including colon, pancreatic, and breast cancer models . Other researched mechanisms for similar compounds include the inhibition of key enzymes and kinases, such as phosphoinositide-dependent protein kinase-1 (PDK1) and falcipain-2, a cysteine protease of P. falciparum . Researchers value this chemotype for its versatility as a building block in designing novel bioactive molecules for probing infectious diseases and cancer pathways.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-21-20(23)17-13-19(22-18-8-6-5-7-16(17)18)14-9-11-15(12-10-14)24-4-2/h5-13H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXKWIBHDMHSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Antiviral Applications

Recent studies have identified quinoline derivatives as promising antiviral agents. The compound 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide has been explored for its activity against various viruses, including Enterovirus D68 (EV-D68), which is known for causing respiratory illnesses.

Case Study: Enterovirus D68

In a study assessing the antiviral efficacy of various quinoline derivatives, it was found that compounds with modifications at specific positions on the quinoline ring exhibited enhanced activity against EV-D68. The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position significantly influenced antiviral potency, suggesting that further optimization could yield even more effective agents .

Antitubercular Activity

Another significant application of this compound is in the fight against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB).

Discovery and Screening

Recent research focused on synthesizing new 2-arylquinoline derivatives aimed at inhibiting Mtb. The synthesized compounds were screened using established methods like the Microplate Alamar Blue Assay (MABA) and LORA (Low Oxygen Recovery Assay). Notably, derivatives based on the quinoline structure demonstrated potent inhibitory effects against Mtb DNA gyrase, a critical enzyme for bacterial DNA replication and transcription .

Efficacy and Structure-Activity Relationship

The study highlighted that certain modifications at the C-2 and C-6 positions of the quinoline ring significantly enhanced antitubercular activity. For example, specific substitutions led to compounds exhibiting IC50 values in the nanomolar range, indicating their potential as lead candidates for further development into anti-TB drugs .

Neuroprotective Potential

Beyond antiviral and antitubercular applications, there is emerging interest in the neuroprotective effects of quinoline derivatives. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage.

In Vitro Studies

In vitro models using PC12 cells have shown that certain quinoline derivatives can mitigate corticosterone-induced neurotoxicity. This protective effect is believed to be linked to their ability to modulate oxidative stress levels within neuronal cells, thereby promoting cell survival under stress conditions .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Compound Name Substituents (Quinoline C2 / Carboxamide N) Molecular Weight Key Features Reference
2-(4-Ethoxyphenyl)-N-ethylquinoline-4-carboxamide 4-Ethoxyphenyl / Ethyl 336.38* Moderate lipophilicity; potential for CNS penetration due to ethyl group
2-Chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide 4-Ethoxyphenyl / Chlorine 326.78 Increased electrophilicity due to Cl; reduced solubility
N-(2-Chlorophenyl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide 2-Ethoxyphenyl / 2-Chlorophenyl 378.83 Ortho-substitution may sterically hinder target interactions
2-Phenyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide Phenyl / Tetrahydrofuran-methyl 348.39 Polar tetrahydrofuran group enhances aqueous solubility
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl / - 342.18 Bromine enhances halogen bonding; carboxylic acid improves metal chelation

*Calculated based on formula C₂₀H₂₀N₂O₂.

Key Observations :

  • Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to unsubstituted phenyl analogs (e.g., 2-phenyl derivatives) .
  • Solubility : Polar substituents (e.g., tetrahydrofuran-methyl in ) improve aqueous solubility, whereas halogens (Cl, Br) may reduce it .

Insights :

  • High yields (>75%) are achievable via catalytic hydrogenation (e.g., ) or esterification .
  • Amide couplings (e.g., EDC/HOBt in ) often yield 50–70%, influenced by steric bulk of substituents.
  • The target compound’s synthesis likely follows similar steps, though specific data are unavailable in the provided evidence.

Pharmacological Activity

  • Antimicrobial Activity: 2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide exhibits multi-stage antimicrobial activity, likely due to the morpholinoethyl group enhancing target engagement . N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives show moderate antibacterial effects (MIC: 8–32 µg/mL) against S. aureus and E. coli .
  • Binding Affinity :

    • Halogenated analogs (e.g., 2-bromo- or 2-chloro-substituted) may exhibit stronger binding to cytochrome P450 enzymes due to electrophilic interactions .
  • CNS Penetration :

    • Ethyl and small alkyl groups (e.g., in the target compound) are associated with improved blood-brain barrier permeability compared to polar substituents .

Biological Activity

2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antitubercular properties, supported by various research findings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of quinoline derivatives, including this compound. A study conducted on a series of quinoline-tethered compounds demonstrated their effectiveness as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, particularly against breast cancer cell lines such as MCF-7. The results indicated that these compounds could induce cell cycle arrest and apoptosis through the inhibition of EGFR signaling pathways, making them promising candidates for cancer therapy .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDEGFR inhibition leading to apoptosis

Antibacterial Activity

The antibacterial properties of quinoline derivatives have been extensively studied. A comparative analysis revealed that several substituted quinoline carboxamides exhibited significant activity against Mycobacterium tuberculosis (Mtb). Specifically, compounds with similar structural motifs to this compound showed promising results in inhibiting the growth of Mtb, suggesting that modifications to the quinoline structure can enhance antibacterial efficacy .

Key Findings:

  • Compounds structurally related to this compound demonstrated higher activity against Mtb than standard treatments like isoniazid.
  • The mechanism involves interference with bacterial DNA gyrase, crucial for bacterial replication .

Antitubercular Activity

In a focused study on antitubercular agents, new analogs of quinoline carboxylic acids were synthesized and screened for activity against Mtb. The findings indicated that certain derivatives exhibited potent inhibition at low micromolar concentrations. The structure–activity relationship (SAR) analysis suggested that specific substitutions on the quinoline ring could enhance biological activity while minimizing cytotoxicity .

CompoundTargetEC50 (µM)Cytotoxicity (CC50)
This compoundMtb DNA gyraseTBDTBD

Case Studies

  • EGFR Inhibition in Cancer Therapy : A study evaluated the effects of various quinoline derivatives on breast cancer cell lines. The results demonstrated significant cell death in response to treatment with compounds similar to this compound, reinforcing the potential for these compounds in targeted cancer therapies .
  • Antitubercular Efficacy : Another study focused on the synthesis of new quinolone derivatives aimed at combating tuberculosis. These compounds were tested against multiple strains of Mtb, showing promising results in terms of both potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted anilines with carbonyl precursors, followed by cyclization. Key steps include the introduction of the ethoxyphenyl group via nucleophilic substitution and carboxamide formation through coupling reactions. Optimization strategies include adjusting solvent polarity (e.g., DMF or THF), temperature control (reflux vs. room temperature), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For quinoline derivatives, UV-Vis spectroscopy can monitor electronic transitions related to the aromatic core. Differential Scanning Calorimetry (DSC) may also determine crystallinity .

Q. How can researchers design in vitro assays to evaluate the anticancer potential of this quinoline derivative?

  • Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Compare results with normal cell lines (e.g., HEK293) to assess selectivity. Follow-up assays include apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the quinoline core?

  • Methodological Answer : Systematic substitution of the ethoxyphenyl or ethylamide groups with electron-donating/withdrawing moieties (e.g., halogens, methoxy) can elucidate SAR. Computational tools like molecular docking predict binding affinities to targets (e.g., topoisomerases). Pair synthetic modifications with bioactivity data to identify critical functional groups. For example, bulky substituents may enhance target specificity but reduce solubility .

Q. What experimental approaches can resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell line origin, serum concentration). Validate target engagement using competitive binding assays (e.g., fluorescence polarization) or CRISPR-edited cell lines. Cross-reference pharmacokinetic parameters (e.g., plasma stability) to account for bioavailability differences. Meta-analyses of published datasets may identify confounding variables .

Q. What methodologies are employed to study the compound's interaction with specific enzymatic targets, such as kinases or proteases?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics (Kd, Kon/Koff). Enzyme inhibition assays (e.g., fluorescence-based protease activity) measure IC₅₀ values. X-ray crystallography or cryo-EM provides structural insights into binding modes. For kinases, use phosphorylation-specific antibodies in Western blotting .

Q. How should researchers approach the optimization of pharmacokinetic properties while maintaining efficacy?

  • Methodological Answer : Balance lipophilicity (logP) and aqueous solubility by introducing polar groups (e.g., hydroxyl, amine) without compromising target binding. In vitro ADME studies (e.g., microsomal stability, Caco-2 permeability) guide structural tweaks. Pro-drug strategies (e.g., esterification of carboxyl groups) can enhance bioavailability. Pharmacodynamic modeling links plasma concentrations to efficacy .

Q. What are the critical considerations for ensuring reproducibility in synthetic protocols across different laboratories?

  • Methodological Answer : Document reaction parameters exhaustively (e.g., solvent batch, humidity, stirring rate). Use certified reference standards for NMR/MS calibration. Share raw spectral data and chromatograms in supplementary materials. Collaborative validation through inter-laboratory studies minimizes procedural variability. Purity thresholds (e.g., ≥95% by HPLC) should be enforced consistently .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide
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2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.